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molecular formula C14H14O2S B1254727 MTPPA

MTPPA

Cat. No. B1254727
M. Wt: 246.33 g/mol
InChI Key: DTOPKPBTCXKNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04230719

Procedure details

To a mixture of 1.2 g (0.05 mole) of magnesium turnings and 50 ml of anhydrous tetrahydrofuran was added under a nitrogen stream one drop of ethyl bromide, followed by adding 10 g (0.0395 mole) of 4-(3-methyl-2-thienyl)-1-bromobenzene (boiling point 171°-175° C./16-17 mmHg). After refluxing for 30 minutes, the mixture was cooled. To the mixture was added a solution of 2.8 g (0.0205 mole) of anhydrous zinc chloride in 50 ml of anhydrous tetrahydrofuran, and the mixture was stirred at room temperature for 3 hours. To the mixture was added 7.2 g (0.0398 mole) of ethyl 2-bromopropionate. After having been stirred at 50° to 60° C. for one hour, the mixture was freed from the solvent by distillation under reduced pressure. The residue was mixed with 50 ml of 2 N hydrochloric acid and 50 ml of benzene. The organic layer was separated, washed with water, and freed from the solvent by distillation under reduced pressure. The residue was mixed with 50 ml of an ethanol solution containing 2.3 g of sodium hydroxide, heated under reflux for 3 hours, and then freed from the ethanol by distillation. The residue was mixed with 100 ml of water and 50 ml of benzene. The aqueous layer was separated, neutralized with hydrochloric acid, and the liberated oily substance was extracted with cyclohexane. The extract solution was dried over anhydrous magnesium sulfate and freed from the solvent by distillation under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: cyclohexane) to obtain 3.2 g (32.9% yield) of intended 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
4-(3-methyl-2-thienyl)-1-bromobenzene
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
2.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]1[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1.Br[CH:16]([CH3:22])[C:17]([O:19]CC)=[O:18]>C(Br)C.O1CCCC1.[Cl-].[Zn+2].[Cl-]>[CH3:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]1[CH:13]=[CH:12][C:11]([CH:16]([CH3:22])[C:17]([OH:19])=[O:18])=[CH:10][CH:9]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-(3-methyl-2-thienyl)-1-bromobenzene
Quantity
10 g
Type
reactant
Smiles
CC1=C(SC=C1)C1=CC=C(C=C1)Br
Step Three
Name
Quantity
7.2 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)Br
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under a nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
STIRRING
Type
STIRRING
Details
After having been stirred at 50° to 60° C. for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was freed from the solvent by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with 50 ml of 2 N hydrochloric acid and 50 ml of benzene
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with 50 ml of an ethanol solution
ADDITION
Type
ADDITION
Details
containing 2.3 g of sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
freed from the ethanol by distillation
ADDITION
Type
ADDITION
Details
The residue was mixed with 100 ml of water and 50 ml of benzene
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the liberated oily substance was extracted with cyclohexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developing solvent: cyclohexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(SC=C1)C1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 32.9%
YIELD: CALCULATEDPERCENTYIELD 32.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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